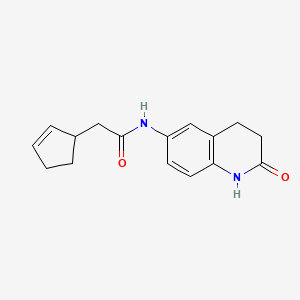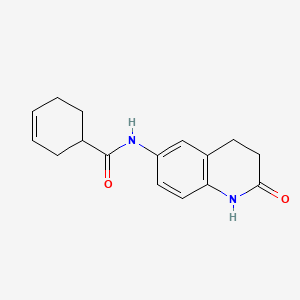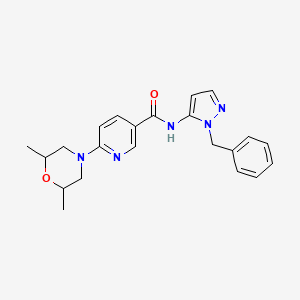
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide, also known as Modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It has also been used off-label as a cognitive enhancer and to treat attention deficit hyperactivity disorder (ADHD). Modafinil has gained popularity due to its ability to increase alertness, focus, and productivity without the side effects of traditional stimulants such as amphetamines.
Mécanisme D'action
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the levels of GABA, a neurotransmitter that is involved in regulating sleep and wakefulness. This compound is believed to work by inhibiting the reuptake of these neurotransmitters, leading to increased activity in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It can increase heart rate and blood pressure, and may cause gastrointestinal upset, headaches, and insomnia. It has also been shown to increase the levels of certain hormones, including cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide has a number of advantages for use in laboratory experiments. It is relatively safe and non-toxic, and has a low potential for abuse or addiction. It has also been shown to have a relatively low risk of side effects, particularly when compared to traditional stimulants such as amphetamines. However, there are also limitations to the use of this compound in laboratory experiments. It can be expensive, and may not be readily available in all locations. Additionally, there may be ethical concerns around the use of cognitive enhancers in research.
Orientations Futures
There are a number of potential future directions for research on N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide. One area of interest is the use of this compound in treating neurodegenerative disorders such as Alzheimer's disease. There is also interest in exploring the potential use of this compound in treating addiction, particularly to stimulants such as cocaine and methamphetamine. Additionally, there is ongoing research on the long-term effects of this compound use, particularly in individuals who use it as a cognitive enhancer.
Méthodes De Synthèse
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide is synthesized through a multi-step process that involves the reaction of benzhydryl sulfinylacetamide with thionyl chloride to form the sulfonyl chloride intermediate. This intermediate is then reacted with 3-methoxy-2,4-dimethylbenzylamine to form the final product, this compound.
Applications De Recherche Scientifique
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide has been extensively studied for its effects on cognitive function, particularly in individuals with sleep deprivation or disorders. Research has shown that this compound can improve attention, memory, and executive function in healthy individuals and those with ADHD. It has also been studied for its potential use in treating depression, addiction, and neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-methoxy-2,4-dimethylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9-7-8-11(10(2)12(9)17-6)15-13(16)14(3,4)5/h7-8H,1-6H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDIXABJBNNPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C(C)(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)
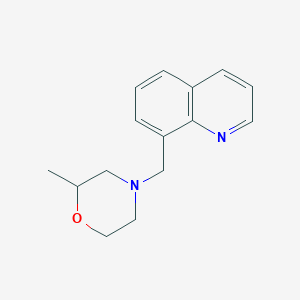


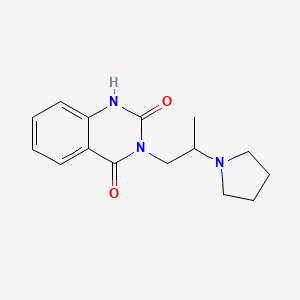
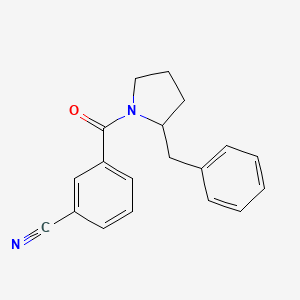
![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)

